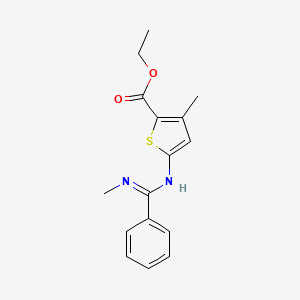

![molecular formula C9H15NO4 B2768085 (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid CAS No. 152468-91-2](/img/structure/B2768085.png)

(R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

-

Oxalyl Chloride Deprotection

- Researchers have reported a mild method for selectively removing the N-Boc group using oxalyl chloride in methanol . This procedure works effectively for a diverse range of substrates, including aliphatic, aromatic, and heterocyclic compounds. Reaction conditions involve room temperature and yield up to 90% .

-

Protic Ionic Liquid Catalysis

Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis of Peptide α-Carboxamides

N-tert.-butoxycarbonyl-aminomethyl( alpha-phenyl)phenoxyacetic acid has been synthesized for use as a handle in solid-phase synthesis of peptide α-carboxamides. This handle facilitates the synthesis of peptides with high yield and resistance to acidolysis, showcasing the utility of (R)-2-[(tert-Butyloxycarbonyl)amino]-3-butenoic acid derivatives in peptide synthesis and modification processes (S. Gaehde, G. Matsueda, 2009).

Synthesis of Esters and Anhydrides

The reactivity of this compound derivatives in the synthesis of esters and anhydrides through reactions with carboxylic acids and dicarbonates has been explored. This process is facilitated by weak Lewis acids, leading to high yields of esters and anhydrides, demonstrating the compound's utility in organic synthesis and material science applications (G. Bartoli et al., 2007).

Oxidation Reactions

The derivative acts as an efficient catalyst in the oxidation of phenols and anilines, signifying its role in chemical transformations and synthesis of complex organic molecules. This catalytic activity underlines the compound's importance in organic chemistry, particularly in selective oxidation processes (M. Ratnikov et al., 2011).

Polymer Science

In the field of polymer science, derivatives of this compound have been utilized to improve the stabilization and spinnability of polyacrylonitrile copolymers, which are crucial for developing carbon fiber materials. This application highlights the compound's significance in enhancing the performance of materials for industrial applications (Anqi Ju et al., 2013).

Asymmetric Synthesis

The asymmetric hydrogenation of enamines using chiral ferrocenyl ligands in conjunction with this compound showcases its application in the synthesis of beta-amino acid pharmacophores, demonstrating its utility in the preparation of enantiomerically pure compounds (M. Kubryk, K. Hansen, 2006).

Eigenschaften

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h5-6H,1H2,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHZVVBUNVWRGH-ZCFIWIBFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](C=C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-Indol-6-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2768005.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2768008.png)

![6,6-dimethyl-2,9-di-m-tolyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2768010.png)

![N-(benzo[d]thiazol-2-yl)-3-((4-chlorophenyl)thio)-N-(2-(dimethylamino)ethyl)propanamide hydrochloride](/img/structure/B2768012.png)

![1,7,9-trimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768013.png)

![2-[4-(2-Methylpropyl)phenyl]oxirane](/img/structure/B2768017.png)

![7-Cyclopropyl-1,3-dimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2768019.png)

![(E)-3-(4-chlorophenyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)acrylamide](/img/structure/B2768021.png)

![6-cyclopropyl-2-[(1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2768023.png)